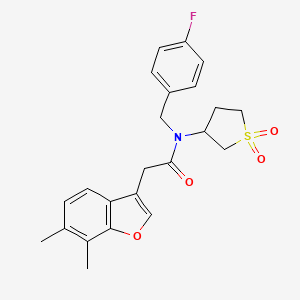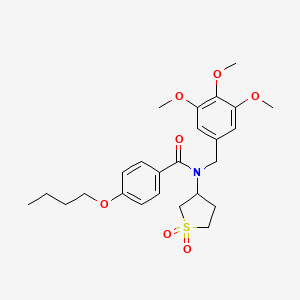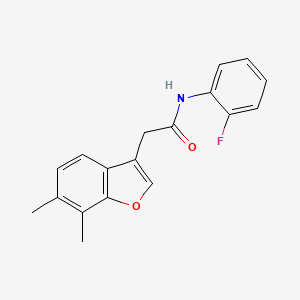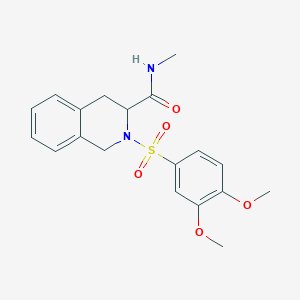
2-(3,4-dimethoxybenzenesulfonyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxybenzenesulfonyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the 3,4-dimethoxybenzenesulfonyl group and the carboxamide functionality further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzenesulfonyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the 3,4-Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline derivative using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation:
Formation of the Carboxamide: The final step involves the reaction of the sulfonylated tetrahydroisoquinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted aromatic derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural similarity to natural products and pharmaceuticals makes it a valuable tool for studying biological pathways and mechanisms. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine
In medicine, the compound’s potential biological activity could be explored for therapeutic applications. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzenesulfonyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. The sulfonyl group and carboxamide functionality are key features that can interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the N-methyl and carboxamide groups.
N-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Lacks the 3,4-dimethoxybenzenesulfonyl group.
2-(3,4-Dimethoxybenzenesulfonyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group.
Uniqueness
The unique combination of the 3,4-dimethoxybenzenesulfonyl group, N-methyl group, and carboxamide functionality in 2-(3,4-dimethoxybenzenesulfonyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H22N2O5S/c1-20-19(22)16-10-13-6-4-5-7-14(13)12-21(16)27(23,24)15-8-9-17(25-2)18(11-15)26-3/h4-9,11,16H,10,12H2,1-3H3,(H,20,22) |
InChI Key |
OHGSWKZGODNPSN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


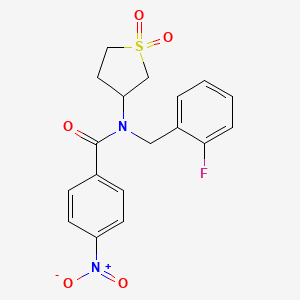
![N-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11403148.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11403149.png)
![N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11403153.png)
![7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11403156.png)
![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11403159.png)
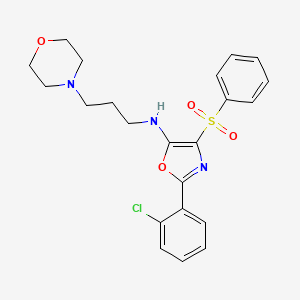
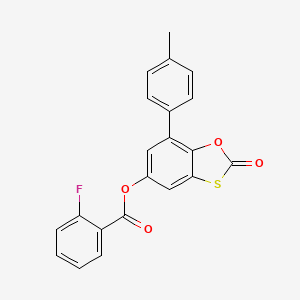
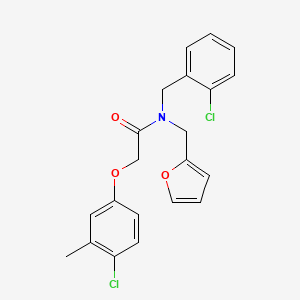
![2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11403201.png)
![2-[(2-methoxybenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11403209.png)
